2-Butynoic acid, phenylmethyl ester
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Overview
Description
Benzyl But-2-ynoate is an organic compound with the molecular formula C₁₁H₁₀O₂. It is an ester derived from benzyl alcohol and but-2-ynoic acid. This compound is known for its unique structure, which includes a benzyl group attached to a but-2-ynoate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl But-2-ynoate can be synthesized through several methods. One common approach involves the esterification of but-2-ynoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of Benzyl But-2-ynoate may involve more efficient and scalable methods. For example, the reaction can be carried out using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl But-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Benzyl But-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Benzyl But-2-ynoate involves its interaction with various molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for specific enzymes, leading to the formation of reaction products that can be analyzed. The ester group in Benzyl But-2-ynoate can undergo hydrolysis, releasing benzyl alcohol and but-2-ynoic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl But-2-ynoate: Similar in structure but with a methyl group instead of a benzyl group.
Ethyl But-2-ynoate: Contains an ethyl group instead of a benzyl group.
Propyl But-2-ynoate: Contains a propyl group instead of a benzyl group.
Uniqueness: Benzyl But-2-ynoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with simpler alkyl groups.
Properties
CAS No. |
59040-31-2 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
benzyl but-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,9H2,1H3 |
InChI Key |
YLCQNPXYLIMILB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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